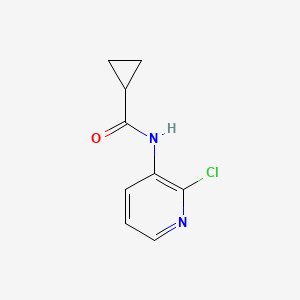

N-(2-chloropyridin-3-yl)cyclopropanecarboxamide

Description

Properties

IUPAC Name |

N-(2-chloropyridin-3-yl)cyclopropanecarboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClN2O/c10-8-7(2-1-5-11-8)12-9(13)6-3-4-6/h1-2,5-6H,3-4H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJFLBOULCFYVKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)NC2=C(N=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80401556 | |

| Record name | N-(2-chloropyridin-3-yl)cyclopropanecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80401556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

519146-70-4 | |

| Record name | N-(2-chloropyridin-3-yl)cyclopropanecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80401556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to N-(2-chloropyridin-3-yl)cyclopropanecarboxamide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of N-(2-chloropyridin-3-yl)cyclopropanecarboxamide, a molecule of interest in contemporary medicinal chemistry. We will delve into its fundamental properties, a robust synthesis protocol, detailed characterization, and explore its potential biological significance based on the activities of structurally related compounds.

Core Molecular Attributes

N-(2-chloropyridin-3-yl)cyclopropanecarboxamide is a synthetic organic compound featuring a chlorinated pyridine ring linked to a cyclopropylcarbonyl moiety via an amide bond. This unique combination of a strained three-membered ring and a halogenated aromatic system makes it a subject of interest for exploring novel chemical space in drug discovery.

| Property | Value | Source |

| Chemical Formula | C₉H₉ClN₂O | [1] |

| Molecular Weight | 196.63 g/mol | [1] |

| CAS Number | 519146-70-4 | [1] |

| Appearance | (Predicted) Crystalline solid | General knowledge of similar small molecules |

| SMILES | O=C(C1CC1)NC2=CC=CN=C2Cl | [1] |

Synthesis and Mechanism

The most direct and logical synthetic route to N-(2-chloropyridin-3-yl)cyclopropanecarboxamide is through the acylation of 2-chloro-3-aminopyridine with cyclopropanecarbonyl chloride. This reaction, a classic example of a Schotten-Baumann type reaction, proceeds via nucleophilic acyl substitution.[2]

Reaction Rationale

The lone pair of electrons on the nitrogen atom of the amino group of 2-chloro-3-aminopyridine acts as a nucleophile, attacking the electrophilic carbonyl carbon of cyclopropanecarbonyl chloride. The subsequent loss of a chloride ion and a proton (facilitated by a base) leads to the formation of the stable amide bond. A tertiary amine base, such as triethylamine or pyridine, is typically employed to neutralize the hydrogen chloride byproduct, driving the reaction to completion.[2]

Precursor Analysis

-

2-Chloro-3-aminopyridine (CAS: 6298-19-7): This starting material is a white to off-white solid with a melting point of 72-76 °C and a boiling point of 242-244 °C. It is slightly soluble in water but soluble in common organic solvents like ethanol and methanol.[3]

-

Cyclopropanecarbonyl chloride (CAS: 4023-34-1): This is a clear, colorless to slightly yellow liquid with a boiling point of 119 °C. It is highly reactive and moisture-sensitive, reacting violently with water to produce hydrogen chloride gas. It is also corrosive and can cause severe skin burns and eye damage.[4]

Experimental Protocol: A Self-Validating System

This protocol is designed to be self-validating through in-process controls and thorough final product characterization.

Materials:

-

2-Chloro-3-aminopyridine (1.0 eq)

-

Cyclopropanecarbonyl chloride (1.1 eq)

-

Triethylamine (1.2 eq)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate (for chromatography)

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-chloro-3-aminopyridine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane.

-

Acylation: Cool the solution to 0 °C in an ice bath. Add a solution of cyclopropanecarbonyl chloride (1.1 eq) in anhydrous dichloromethane dropwise via the dropping funnel over 30 minutes.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 1:1 Hexanes:Ethyl Acetate). The disappearance of the starting amine and the appearance of a new, less polar spot indicates product formation.

-

Workup: Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Separate the organic layer and wash it sequentially with water and brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent.

-

Isolation and Characterization: Combine the fractions containing the pure product (as determined by TLC) and evaporate the solvent to yield N-(2-chloropyridin-3-yl)cyclopropanecarboxamide as a solid. Determine the melting point and characterize the product using ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy.

Diagram of the Synthetic Workflow:

Structural Characterization and Data Interpretation

The identity and purity of the synthesized N-(2-chloropyridin-3-yl)cyclopropanecarboxamide must be confirmed through a combination of spectroscopic techniques. Below are the expected data based on its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the pyridine ring and the cyclopropyl group.

-

Pyridine Protons: Three aromatic protons will appear as multiplets in the downfield region (typically δ 7.0-8.5 ppm). Their specific chemical shifts and coupling patterns will be dictated by the electronic effects of the chlorine and amide substituents.

-

Amide Proton: A broad singlet corresponding to the N-H proton is expected, with its chemical shift being solvent-dependent.

-

Cyclopropyl Protons: The protons of the cyclopropane ring will appear in the upfield region. Due to the rigid nature of the ring, they will likely exhibit complex splitting patterns (multiplets) resulting from geminal and vicinal coupling. One proton will be deshielded due to its proximity to the carbonyl group.

-

-

¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon environments.

-

Pyridine Carbons: Five distinct signals are expected for the carbons of the pyridine ring. The carbon bearing the chlorine atom (C2) and the carbon attached to the nitrogen of the amide (C3) will be significantly influenced by these substituents.

-

Carbonyl Carbon: A signal for the amide carbonyl carbon is expected in the range of δ 165-175 ppm.

-

Cyclopropyl Carbons: Two signals are anticipated for the cyclopropyl carbons: one for the methine carbon attached to the carbonyl group and one for the two equivalent methylene carbons.

-

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The high-resolution mass spectrum should show the molecular ion peak [M]+ and/or the protonated molecular ion peak [M+H]+ corresponding to the calculated exact mass of the molecule. The isotopic pattern of the molecular ion peak will be characteristic of a molecule containing one chlorine atom (an M+2 peak with approximately one-third the intensity of the M peak). Fragmentation patterns may include the loss of the cyclopropyl group or cleavage of the amide bond.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule:

-

N-H Stretch: A sharp peak around 3300 cm⁻¹ corresponding to the amide N-H stretching vibration.

-

C=O Stretch: A strong absorption band in the region of 1650-1680 cm⁻¹ due to the amide carbonyl (Amide I band).

-

N-H Bend: An absorption around 1550 cm⁻¹ (Amide II band).

-

C-Cl Stretch: A band in the fingerprint region, typically between 600 and 800 cm⁻¹, corresponding to the C-Cl bond.

-

Aromatic C-H and C=C Stretches: Absorptions in their characteristic regions.

Safety and Handling

Hazard Summary:

Based on the GHS classifications for the parent compound and its precursors, N-(2-chloropyridin-3-yl)cyclopropanecarboxamide is expected to be harmful if swallowed, and may cause skin, eye, and respiratory irritation.[1]

Precautionary Measures:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.

-

Ventilation: Handle the compound in a well-ventilated fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place.

-

Handling of Precursors: Exercise extreme caution when handling cyclopropanecarbonyl chloride due to its high reactivity and corrosivity.[4] All handling of this reagent should be performed under an inert atmosphere.

Potential Biological Significance and Applications

-

Antimicrobial Activity: Pyrazine carboxamides, which are structurally related to pyridine carboxamides, have shown promising activity against Mycobacterium tuberculosis.[5][6] The chloropyridine moiety is a common feature in many biologically active compounds.

-

Insecticidal and Fungicidal Activity: Pyrazole carboxamides are widely used in crop protection.[7] The cyclopropyl group is also a known pharmacophore in various pesticides.

-

Medicinal Chemistry Scaffold: The cyclopropyl group is increasingly used in medicinal chemistry to enhance potency, improve metabolic stability, and reduce off-target effects.[8] It can act as a rigid linker or as an isosteric replacement for other groups.

The combination of the 2-chloropyridine and cyclopropanecarboxamide moieties in the target molecule makes it a promising candidate for screening in various biological assays, particularly in the areas of infectious diseases and agrochemicals.

Conclusion

N-(2-chloropyridin-3-yl)cyclopropanecarboxamide is a molecule with significant potential for further investigation in the fields of medicinal and agricultural chemistry. This guide has provided a comprehensive overview of its fundamental properties and a detailed, self-validating protocol for its synthesis and characterization. The structural features of this compound suggest that it may possess interesting biological activities, and further research is warranted to explore its full potential.

References

-

Jand'ourek, O., Vobickova, J., Paterova, P., Kubicek, V., Kunes, J., Dolezal, M., & Zitko, J. (2015). Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation. Molecules, 20(11), 20560–20575. [Link]

-

ResearchGate. (n.d.). Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation. Retrieved from [Link]

-

Pipzine Chemicals. (n.d.). 2-Chloro-3-aminopyridine. Retrieved from [Link]

-

PubMed. (2024). Synthesis and Biological Activities of Novel Pyrazole Carboxamides Containing an Aryloxypyridyl Ethylamine Module. Journal of Agricultural and Food Chemistry. [Link]

-

Scientific Update. (2020). The Cyclopropyl Group in Medicinal Chemistry. [Link]

Sources

- 1. EP2644591A1 - Optically active 2-aryl cyclopropane carboxamide intermediates - Google Patents [patents.google.com]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. WO2019158550A1 - Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)carbamate - Google Patents [patents.google.com]

- 4. ijpsjournal.com [ijpsjournal.com]

- 5. Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation [mdpi.com]

- 6. N-[6-chloro-5-(3-chloropyridin-4-yl)pyrazin-2-yl]cyclopropanecarboxamide | C13H10Cl2N4O | CID 86627426 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. scientificupdate.com [scientificupdate.com]

An In-depth Technical Guide to the Molecular Structure, Synthesis, and Analysis of N-(2-chloropyridin-3-yl)cyclopropanecarboxamide

Abstract: This document provides a comprehensive technical overview of N-(2-chloropyridin-3-yl)cyclopropanecarboxamide, a molecule of interest in contemporary chemical research and drug development. The guide details the compound's fundamental physicochemical properties, offers a logical retrosynthetic analysis, and presents detailed, field-proven protocols for the synthesis of its key precursors and the final amide product. Mechanistic insights into the pivotal amide bond formation are discussed and visualized. Furthermore, standard methodologies for structural elucidation and essential safety and handling protocols are outlined to provide a complete scientific resource for researchers and professionals in the field.

Introduction

N-(2-chloropyridin-3-yl)cyclopropanecarboxamide is a distinct chemical entity that combines three structurally significant motifs: a halogenated pyridine ring, a robust amide linker, and a strained cyclopropyl group. The 2-chloropyridine scaffold is a prevalent feature in numerous biologically active compounds, offering a site for further chemical modification and influencing the molecule's electronic and pharmacokinetic properties. The cyclopropyl ring is often employed in medicinal chemistry as a "bioisostere" for larger, more flexible groups, providing conformational rigidity that can enhance binding affinity to biological targets and improve metabolic stability. This guide serves as a technical deep-dive into the molecule's structure, offering a practical framework for its synthesis and characterization, grounded in established chemical principles.

Molecular Identity and Physicochemical Properties

A precise understanding of a compound's properties is the foundation of all subsequent research. The key identifiers and computed physicochemical characteristics of N-(2-chloropyridin-3-yl)cyclopropanecarboxamide are summarized below for easy reference.

| Property | Value | Reference |

| CAS Number | 519146-70-4 | [1] |

| Molecular Formula | C₉H₉ClN₂O | [1] |

| Molecular Weight | 196.63 g/mol | [1] |

| MDL Number | MFCD02147576 | [1] |

| SMILES | O=C(C1CC1)NC2=CC=CN=C2Cl | [1] |

| IUPAC Name | N-(2-chloropyridin-3-yl)cyclopropanecarboxamide | N/A |

| Hazard Statements | H302, H315, H319, H335 (Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation) | [1] |

Retrosynthetic Analysis

A logical retrosynthetic approach is critical for designing an efficient and reliable synthesis. The target molecule is an amide, which points to a disconnection at the amide C-N bond. This disconnection is one of the most reliable and widely used transforms in organic synthesis. This strategy reveals two readily accessible precursors: 2-chloro-3-aminopyridine and an activated form of cyclopropanecarboxylic acid, typically cyclopropanecarbonyl chloride .

Synthesis Protocols and Mechanistic Insights

The forward synthesis involves the preparation of the two key precursors followed by a final coupling reaction. Each protocol is designed to be self-validating, with explanations for the choice of reagents and conditions.

Synthesis of Precursor 1: 2-Chloro-3-aminopyridine

This precursor is commonly synthesized via the direct chlorination of 3-aminopyridine. The reaction requires careful control of temperature to prevent over-chlorination, a common side reaction.[2]

Experimental Protocol:

-

Reaction Setup: To a jacketed glass reactor, add 1 molar part of 3-aminopyridine to a 25-45% aqueous solution of hydrochloric acid (3 to 4 molar parts).

-

Catalyst Addition: Introduce a catalytic amount (1-8% by weight relative to the 3-aminopyridine) of ferric chloride (FeCl₃). The catalyst is crucial for facilitating the electrophilic aromatic substitution.

-

Chlorination: Cool the stirred mixture to 15-50°C. Bubble chlorine gas (Cl₂) into the solution continuously until one molar equivalent has been absorbed. The reaction is exothermic and requires efficient cooling to maintain the specified temperature range, which minimizes the formation of di- and polychlorinated byproducts.[2]

-

Workup and Isolation: Upon completion, the reaction mixture is carefully neutralized with an aqueous base (e.g., NaOH solution) to precipitate the product. The crude 2-chloro-3-aminopyridine is then isolated by filtration, washed with cold water, and dried under vacuum. Further purification can be achieved by recrystallization or column chromatography.

Synthesis of Precursor 2: Cyclopropanecarbonyl Chloride

This reactive acylating agent is prepared from cyclopropanecarboxylic acid using a standard chlorinating agent like thionyl chloride (SOCl₂).[3][4]

Experimental Protocol:

-

Reaction Setup: In a fume hood, charge a round-bottom flask equipped with a reflux condenser and a gas outlet (connected to a scrubber) with cyclopropanecarboxylic acid.

-

Reagent Addition: Add an excess of thionyl chloride (SOCl₂, typically 1.1 to 1.5 molar equivalents) to the flask. A catalytic amount of N,N-dimethylformamide (DMF) can be added to accelerate the reaction.[4]

-

Reaction: Heat the mixture gently to 50-80°C. The reaction progress can be monitored by the cessation of gas evolution (SO₂ and HCl).[3]

-

Isolation: After the reaction is complete, the excess thionyl chloride is removed by distillation, often under reduced pressure. The remaining liquid, which is the crude cyclopropanecarbonyl chloride, can be purified by fractional distillation to yield a product with >98% purity.[3]

Final Coupling Reaction: Amide Bond Formation

The final step is a nucleophilic acyl substitution reaction, which is a robust and high-yielding method for forming amide bonds.[5]

Experimental Protocol:

-

Reaction Setup: Dissolve 1.0 equivalent of 2-chloro-3-aminopyridine in an anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran) in a flask under an inert atmosphere (e.g., nitrogen or argon).

-

Base Addition: Add 1.1 to 1.5 equivalents of a non-nucleophilic base, such as triethylamine or pyridine. The purpose of the base is to act as a scavenger for the HCl that is generated during the reaction, preventing the protonation of the starting amine and driving the equilibrium towards the product.

-

Acylation: Cool the solution to 0°C in an ice bath. Slowly add 1.05 equivalents of cyclopropanecarbonyl chloride dropwise. The reaction is typically rapid and exothermic.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction's completion using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup and Purification: Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash it with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel or by recrystallization to afford the pure N-(2-chloropyridin-3-yl)cyclopropanecarboxamide.

The formation of the amide bond proceeds via a classic nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of 2-chloro-3-aminopyridine acts as a nucleophile, attacking the highly electrophilic carbonyl carbon of the cyclopropanecarbonyl chloride. This forms a tetrahedral intermediate. The intermediate then collapses, reforming the carbonyl double bond and expelling the chloride ion, which is an excellent leaving group. The proton on the nitrogen is subsequently removed by the base (e.g., triethylamine) to yield the final neutral amide product and triethylammonium chloride.

Structural Elucidation

Confirmation of the final product's identity and purity is achieved through a combination of standard spectroscopic techniques.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, a multiplet for the methine proton of the cyclopropyl group, and multiplets for the diastereotopic methylene protons of the cyclopropyl ring. A broad singlet corresponding to the N-H proton of the amide will also be present.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum should reveal a signal for the carbonyl carbon around 170-175 ppm, characteristic signals for the carbons of the 2-chloropyridine ring, and signals for the methine and methylene carbons of the cyclopropane ring at high field (typically < 40 ppm).

-

Mass Spectrometry (MS): Electron Impact (EI) or Electrospray Ionization (ESI) mass spectrometry will show the molecular ion peak [M]⁺ or the protonated molecular ion peak [M+H]⁺, respectively. The isotopic pattern for the chlorine atom (³⁵Cl/³⁷Cl in an approximate 3:1 ratio) will be a key diagnostic feature.

-

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a strong absorption band for the C=O (amide I band) stretch, typically around 1650-1680 cm⁻¹, and an N-H stretching vibration around 3300 cm⁻¹.

Safety, Handling, and Storage

As a laboratory chemical, N-(2-chloropyridin-3-yl)cyclopropanecarboxamide should be handled with appropriate care.

-

Hazard Classification: The compound is classified as harmful if swallowed, and causes skin, eye, and respiratory irritation.[1]

-

Handling: Always handle in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust or vapors and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials.

Conclusion

This guide has detailed the essential technical aspects of N-(2-chloropyridin-3-yl)cyclopropanecarboxamide, from its fundamental properties to its logical synthesis and characterization. By providing validated, step-by-step protocols and explaining the underlying chemical principles, this document serves as a valuable resource for scientists engaged in the synthesis and application of novel chemical entities for research and development.

References

-

PubChem. N-[6-chloro-5-(3-chloropyridin-4-yl)pyrazin-2-yl]cyclopropanecarboxamide. National Center for Biotechnology Information. Available at: [Link]

-

PubChem. 3-Chloropyridine-2-carboxamide. National Center for Biotechnology Information. Available at: [Link]

-

PubChem. 2-chloro-N-(3-chloropyridin-2-yl)benzamide. National Center for Biotechnology Information. Available at: [Link]

- Google Patents. US3838136A - Preparation of 2-chloro-3-aminopyridine.

-

LookChem. 2-AMINO-N-(2-CHLOROPYRIDIN-3-YL)BENZAMIDE | 956-30-9. Available at: [Link]

- Google Patents. CN118812351A - A kind of preparation method of cyclopropanecarbonyl chloride.

- Google Patents. CN102532010B - Preparation method of 2-chloro-3-aminopyridine.

-

LibreTexts Chemistry. 21.7: Chemistry of Amides. Available at: [Link]

-

Master Organic Chemistry. The Amide Functional Group: Properties, Synthesis, and Nomenclature. Available at: [Link]

- Google Patents. US5068428A - Process for the preparation of cyclopropanecarboxamide.

- Google Patents. CN104292089A - Synthetic process of 1-chloro-cyclopropanecarbonyl chloride.

-

ACS Publications. Mechanism of Amide Bond Formation from Carboxylic Acids and Amines Promoted by 9-Silafluorenyl Dichloride Derivatives. The Journal of Organic Chemistry. Available at: [Link]

-

YouTube. How to Make Amides: Mechanism. Available at: [Link]

- Google Patents. US5504245A - Processes for the preparation of cyclopropanecarboxylic acid and derivatives thereof.

-

Wikipedia. Amide. Available at: [Link]

- Google Patents. CN102584693B - Preparation method for high purity 2-chlorine-3-aminopyridine hydrochloride.

- Google Patents. EP1064265B1 - Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone.

Sources

- 1. 519146-70-4|N-(2-Chloropyridin-3-yl)cyclopropanecarboxamide|BLD Pharm [bldpharm.com]

- 2. US3838136A - Preparation of 2-chloro-3-aminopyridine - Google Patents [patents.google.com]

- 3. US5504245A - Processes for the preparation of cyclopropanecarboxylic acid and derivatives thereof - Google Patents [patents.google.com]

- 4. Page loading... [guidechem.com]

- 5. chem.libretexts.org [chem.libretexts.org]

Unraveling the Enigma: A Technical Guide to Elucidating the Mechanism of Action of N-(2-chloropyridin-3-yl)cyclopropanecarboxamide

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

N-(2-chloropyridin-3-yl)cyclopropanecarboxamide is a synthetic compound of interest due to the established pharmacological relevance of its constituent chemical motifs: the 2-chloropyridine ring and a cyclopropanecarboxamide group. While the specific mechanism of action for this particular molecule remains to be fully elucidated in publicly available literature, its structural components suggest a number of plausible biological activities. This guide provides a comprehensive framework for investigating the mechanism of action of N-(2-chloropyridin-3-yl)cyclopropanecarboxamide. We will explore potential therapeutic targets based on structure-activity relationships of analogous compounds and detail a strategic, multi-pronged experimental approach to systematically identify and validate its molecular interactions and downstream cellular effects. This document serves as a roadmap for researchers aiming to characterize this and other novel small molecules, transforming a compound of unknown function into a potential therapeutic lead.

Introduction: Deconstructing a Molecule of Interest

The quest for novel therapeutics often begins with the synthesis of new chemical entities. N-(2-chloropyridin-3-yl)cyclopropanecarboxamide emerges as a compelling candidate for investigation, not because of a known biological effect, but due to the potent bioactivity associated with its core structures.

The pyridine ring is a ubiquitous scaffold in medicinal chemistry, found in a wide array of FDA-approved drugs.[1] Its derivatives are known to exhibit diverse biological activities, including antitumor, antiviral, and anti-inflammatory properties.[1][2] The presence of a chlorine atom on the pyridine ring can further influence its pharmacokinetic and pharmacodynamic properties.

The cyclopropanecarboxamide moiety is another feature of significant interest in drug design. The cyclopropyl group is known to enhance metabolic stability, improve binding potency, and introduce conformational rigidity, which can lead to higher selectivity for a specific biological target.[3] Compounds containing a cyclopropanecarboxamide core have demonstrated a range of pharmacological activities, including anti-inflammatory, anti-depressive, and antitumor effects.[4]

Given the therapeutic pedigrees of its components, a systematic investigation into the mechanism of action of N-(2-chloropyridin-3-yl)cyclopropanecarboxamide is a scientifically meritorious endeavor. This guide will outline a logical and technically sound pathway for such an investigation.

Hypothesized Mechanisms of Action and Experimental Validation

Based on the known activities of structurally related compounds, we can formulate several primary hypotheses for the mechanism of action of N-(2-chloropyridin-3-yl)cyclopropanecarboxamide. For each hypothesis, we will propose a detailed experimental workflow for validation.

Hypothesis 1: Kinase Inhibition

The pyridine scaffold is a common feature in many kinase inhibitors.[5][6] Kinases are a large family of enzymes that play critical roles in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer.

A multi-step approach is recommended to first screen for potential kinase targets and then validate any inhibitory activity.

Step 1: Broad Kinome Screening. The initial step is to perform a broad screen against a large panel of kinases to identify potential targets.[7] This provides an unbiased overview of the compound's selectivity.

Step 2: IC50 Determination. For any "hits" identified in the kinome screen, the next step is to determine the half-maximal inhibitory concentration (IC50).[8] This quantitative measure indicates the compound's potency against a specific kinase.

Step 3: Cellular Target Engagement. To confirm that the compound interacts with the target kinase in a cellular context, a Cellular Thermal Shift Assay (CETSA) can be employed.[9][10] This assay measures the thermal stabilization of a protein upon ligand binding.[11]

Hypothesis 2: Modulation of Ion Channels

Certain pyridine-containing compounds have been shown to modulate the activity of ion channels.[12] For instance, derivatives of 2-chloropyridine have been investigated as antagonists of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a key player in pain signaling.[13][14]

A combination of binding and functional assays is necessary to fully characterize the effect of the compound on ion channel activity.

Step 1: Ion Channel Panel Screening. Similar to the kinase screen, an initial screen against a panel of common ion channels can identify potential targets.[15][16]

Step 2: Electrophysiological Assays. For any identified targets, patch-clamp electrophysiology is the gold standard for characterizing the functional effects of the compound on ion channel activity.[17] This technique allows for direct measurement of ion flow through the channel.

Step 3: Ligand Binding Assays. To determine if the compound directly interacts with the ion channel, radioligand binding assays can be performed. These assays measure the displacement of a known radiolabeled ligand from the channel by the test compound.

Hypothesis 3: Interaction with G-Protein Coupled Receptors (GPCRs)

GPCRs are a large family of transmembrane receptors that are the targets of a significant portion of modern pharmaceuticals.[18] The structural motifs of N-(2-chloropyridin-3-yl)cyclopropanecarboxamide are consistent with scaffolds that could interact with GPCRs.

A series of binding and functional assays can elucidate potential interactions with GPCRs.

Step 1: GPCR Binding Assays. A primary screen utilizing radioligand binding assays against a panel of GPCRs can identify potential binding partners.[18][19]

Step 2: Second Messenger Assays. Upon identifying a GPCR target, functional assays that measure the downstream signaling of the receptor, such as changes in cyclic AMP (cAMP) or inositol phosphate (IP) levels, should be conducted to determine if the compound acts as an agonist or antagonist.[20]

Step 3: Beta-Arrestin Recruitment Assays. To further characterize the signaling profile, beta-arrestin recruitment assays can be performed. These assays can reveal biased agonism, where a ligand preferentially activates one signaling pathway over another.[21]

Advanced Target Identification and Validation

If the initial hypothesis-driven approaches do not yield a clear mechanism of action, broader, unbiased methods for target identification can be employed.

Affinity Chromatography-Mass Spectrometry

This technique involves immobilizing the compound on a solid support and using it to "pull down" its binding partners from a cell lysate.[22] The bound proteins are then identified by mass spectrometry.

Phenotypic Screening and Target Deconvolution

Phenotypic screening involves testing the compound in various cell-based assays that model different diseases. If a desired phenotype is observed, subsequent target deconvolution experiments, such as CRISPR-Cas9 screening, can be used to identify the molecular target responsible for the observed effect.[23]

Structure-Activity Relationship (SAR) Studies

Once a primary target is validated, the synthesis and testing of a series of analogs of N-(2-chloropyridin-3-yl)cyclopropanecarboxamide can provide valuable insights into the structure-activity relationship. This involves systematically modifying different parts of the molecule to understand which chemical features are critical for its biological activity.

Conclusion

While the precise mechanism of action of N-(2-chloropyridin-3-yl)cyclopropanecarboxamide is not yet defined, its chemical architecture strongly suggests potential as a modulator of key biological targets such as kinases, ion channels, or GPCRs. The experimental workflows outlined in this guide provide a robust and systematic framework for elucidating its molecular mechanism. Through a combination of hypothesis-driven screening, unbiased target identification, and detailed functional characterization, the enigmatic nature of this compound can be unraveled, potentially paving the way for the development of a novel therapeutic agent. This structured approach to mechanism-of-action studies is a cornerstone of modern drug discovery and is essential for translating promising molecules from the laboratory to the clinic.

References

-

Ningbo Innopharmchem Co., Ltd. The Role of Cyclopropanecarboxamide in Advanced Organic Synthesis. [Link]

- Patel, S., & Burns, N. (2022). Conversion of aryl azides to aminopyridines. Journal of the American Chemical Society, 144(40), 17797–17802.

- The Structure–Antiproliferative Activity Relationship of Pyridine Deriv

-

PubChem. 2-Chloropyridine. [Link]

- Biologically active pyridine and pyridopyrimidines containing anti-cancer agents (I–V) and cyanopyridine-based compounds (VI–VIII) as PIM-1 kinase inhibitors.

- Google Patents.

- The roles of fused-cyclopropanes in medicinal chemistry: Insights from the past decade. Bioorganic & Medicinal Chemistry, 28(1), 115184.

-

Eurofins DiscoverX. Accelerating kinase drug discovery with validated kinase activity assay kits. [Link]

- Johnson, G. L., & Stuhlmiller, T. J. (2015). Application of Integrated Drug Screening/Kinome Analysis to Identify Inhibitors of Gemcitabine-Resistant Pancreatic Cancer Cell Growth. SLAS DISCOVERY: Advancing Life Sciences R&D, 20(10), 1365–1375.

- Martinez Molina, D., & Nordlund, P. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay (CETSA). Current Protocols in Chemical Biology, 8(3), 199–218.

-

National Center for Biotechnology Information. Ion Channel Screening - Assay Guidance Manual. [Link]

- Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. Bioorganic & Medicinal Chemistry Letters, 30(24), 127633.

- Pyridine core containing drugs with their biological activities.

- Target identification of small molecules: an overview of the current applications in drug discovery. Frontiers in Pharmacology, 14, 1269374.

- Discovery of novel pyrrolopyridazine scaffolds as transient receptor potential vanilloid (TRPV1) antagonists. Bioorganic & Medicinal Chemistry Letters, 22(22), 6963–6967.

- Evaluating functional ligand-GPCR interactions in cell-based assays. STAR Protocols, 2(3), 100701.

- Discovery of 3H-imidazo[4,5-b]pyridines as Potent c-Met Kinase Inhibitors: Design, Synthesis, and Biological Evalu

- Validating Identity, Mass Purity and Enzymatic Purity of Enzyme Prepar

- Editorial: New approaches for the discovery of GPCR ligands. Frontiers in Endocrinology, 13, 1070954.

- An efficient assay for identification and quantitative evaluation of potential polysialyltransferase inhibitors. Analyst, 145(10), 3505–3513.

- Discovery of N-(4-(pyridin-4-yloxy)phenyl)-1,2-dihydropyridine-3-carboxamide derivatives as potential type II c-Met inhibitors.

-

Eurofins Discovery. Ion Channel Functional Assays for Screening and Profiling. [Link]

-

Reaction Biology. Kinase Panel Screening and Profiling Service. [Link]

- Novel scaffolds for modulation of TRPV1 identified with pharmacophore modeling and virtual screening. Future Medicinal Chemistry, 10(1), 27–40.

- Discovery of Dual TRPA1 and TRPV1 Antagonists as Novel Therapeutic Agents for Pain. Molecules, 29(18), 4210.

-

Discovery of (S)-1-(1-(Imidazo[1,2-a]pyridin-6-yl)ethyl)-6-(1-methyl-1H-pyrazol-4-yl)-1H-[1][24][25]triazolo[4,5-b]pyrazine (Volitinib) as a Highly Potent and Selective c-Met Inhibitor. Journal of Medicinal Chemistry, 57(17), 7091–7101.

- Rapid Discovery of Functional Small Molecule Ligands against Proteomic Targets through Library-Against-Library Screening.

- Determination of Half-Maximal Inhibitory Concentration (IC50) of Drugs Using Contrast Surface Plasmon Imaging on Gold-Coated Periodic Nanowires. ACS Omega, 9(40), 47844–47852.

- Cellular Thermal Shift Assay (CETSA). News-Medical.net.

- Scope of the enantioselective cyclopropanecarboxamide cyclization. Reaction conditions.

- New Screening Approaches for Kinases. Royal Society of Chemistry.

- Discovery of RNA-targeted small molecules through the merging of experimental and computational technologies. Expert Opinion on Drug Discovery, 17(10), 1099–1116.

- Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors for the Treatment of Cancer. Journal of Medicinal Chemistry, 67(1), 324–342.

- Recent progress in assays for GPCR drug discovery. Physiological Reviews, 102(2), 947–1004.

- Prediction of enzyme inhibition (IC50) using a combination of protein–ligand docking and semiempirical quantum mechanics.

- Ion Channels and Relevant Drug Screening Approaches. SLAS DISCOVERY: Advancing the Science of Drug Discovery, 25(6), 577–587.

- Cellular thermal shift assay (CETSA). Bio-protocol, 14(6), e4971.

- Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets.

- Optimized Chemical Proteomics Assay for Kinase Inhibitor Profiling. Journal of Proteome Research, 16(4), 1547–1558.

- The Art of Finding the Right Drug Target: Emerging Methods and Strategies. Pharmacological Reviews, 75(4), 660–682.

-

Profacgen. Ion Channel Screening Service. [Link]

- Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 16(11), 2216–2226.

-

University College London. Target Identification and Validation (Small Molecules). [Link]

-

Wikipedia. Discovery and development of TRPV1 antagonists. [Link]

- New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition: design, synthesis, biological evaluation, and computational studies. Scientific Reports, 13(1), 16999.

- Scalable Synthesis of TRPV1 Antagonist Bipyridinyl Benzimidazole Derivative via the Suzuki–Miyaura Reaction and Selective SeO2 Oxidation. Organic Process Research & Development, 26(10), 2824–2832.

Sources

- 1. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The roles of fused-cyclopropanes in medicinal chemistry: Insights from the past decade - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of 3H-imidazo[4,5-b]pyridines as potent c-Met kinase inhibitors: design, synthesis, and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. reactionbiology.com [reactionbiology.com]

- 8. An efficient assay for identification and quantitative evaluation of potential polysialyltransferase inhibitors - Analyst (RSC Publishing) DOI:10.1039/D0AN00721H [pubs.rsc.org]

- 9. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. news-medical.net [news-medical.net]

- 11. tandfonline.com [tandfonline.com]

- 12. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 13. mdpi.com [mdpi.com]

- 14. Discovery and development of TRPV1 antagonists - Wikipedia [en.wikipedia.org]

- 15. Ion Channel Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. sophion.com [sophion.com]

- 17. Ion Channel Screening Service - Profacgen [profacgen.com]

- 18. GPCR Screening & Profiling with Binding Assays - Creative Biogene [creative-biogene.com]

- 19. GPCR Binding Assay - Creative Proteomics [iaanalysis.com]

- 20. Evaluating functional ligand-GPCR interactions in cell-based assays - PMC [pmc.ncbi.nlm.nih.gov]

- 21. journals.physiology.org [journals.physiology.org]

- 22. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 23. The Art of Finding the Right Drug Target: Emerging Methods and Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 24. nbinno.com [nbinno.com]

- 25. 2-Aminopyridine – an unsung hero in drug discovery - Chemical Communications (RSC Publishing) [pubs.rsc.org]

The Strategic Intermediate: A Technical Guide to N-(2-chloropyridin-3-yl)cyclopropanecarboxamide in Modern Drug Synthesis

For the attention of Researchers, Scientists, and Drug Development Professionals. This guide provides an in-depth technical overview of N-(2-chloropyridin-3-yl)cyclopropanecarboxamide, a pivotal synthetic intermediate. We will explore its synthesis, chemical properties, and critical role in the development of contemporary therapeutics, with a particular focus on its application in the synthesis of targeted cancer therapies.

Introduction: The Unassuming Workhorse of Medicinal Chemistry

In the intricate landscape of pharmaceutical synthesis, the strategic selection of building blocks is paramount to the efficiency and success of a drug development campaign. N-(2-chloropyridin-3-yl)cyclopropanecarboxamide has emerged as a key intermediate, valued for its unique combination of reactive sites and its incorporation of two structurally significant motifs: the 2-chloropyridine core and the cyclopropylamide moiety.

The 2-chloropyridine unit serves as a versatile handle for carbon-carbon and carbon-heteroatom bond formation, most notably through palladium-catalyzed cross-coupling reactions. This allows for the facile introduction of diverse functionalities, a critical aspect of structure-activity relationship (SAR) studies. The cyclopropane ring, a non-classical bioisostere of larger, more flexible groups, is increasingly utilized in medicinal chemistry to enhance potency, improve metabolic stability, and fine-tune physicochemical properties of drug candidates. The amide linkage provides a rigid and planar unit capable of participating in crucial hydrogen bonding interactions with biological targets.

This guide will illuminate the synthesis of this valuable intermediate and demonstrate its strategic application in the synthesis of a blockbuster oncology drug, thereby providing a comprehensive understanding of its importance in modern medicinal chemistry.

Synthesis of N-(2-chloropyridin-3-yl)cyclopropanecarboxamide: A Practical Approach

The most direct and widely employed method for the synthesis of N-(2-chloropyridin-3-yl)cyclopropanecarboxamide is the acylation of the commercially available 3-amino-2-chloropyridine with cyclopropanecarbonyl chloride. This reaction is a standard nucleophilic acyl substitution at the exocyclic amino group of the pyridine ring.

Foundational Precursor: 3-Amino-2-chloropyridine

The starting material, 3-amino-2-chloropyridine, is a readily accessible heterocyclic building block. Its synthesis has been reported through various methods, with a common industrial route involving the chlorination of 3-aminopyridine. One established method involves reacting 3-aminopyridine with hydrochloric acid and hydrogen peroxide[1]. However, this method can lead to over-chlorination, especially on a larger scale[1]. A more controlled process utilizes chlorine gas in the presence of a catalyst like ferric chloride in an aqueous solution of 3-aminopyridine and hydrogen chloride[1]. This versatile intermediate is crucial in the synthesis of various pharmaceuticals due to its reactive amino and chloro groups[2].

Acylation Protocol: A Self-Validating System

The acylation of 3-amino-2-chloropyridine with cyclopropanecarbonyl chloride is a robust and high-yielding transformation. The causality behind the experimental choices lies in ensuring the selective and complete reaction of the nucleophilic amino group while managing the reactivity of the acid chloride and the basicity of the pyridine nitrogen.

Experimental Protocol: Synthesis of N-(2-chloropyridin-3-yl)cyclopropanecarboxamide

Materials:

-

3-Amino-2-chloropyridine (1.0 eq)

-

Cyclopropanecarbonyl chloride (1.1 eq)

-

Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))

-

Tertiary amine base (e.g., Triethylamine (TEA), N,N-Diisopropylethylamine (DIPEA)) (1.2 eq)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Silica gel for column chromatography

-

Eluents for chromatography (e.g., Hexanes/Ethyl Acetate mixture)

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-amino-2-chloropyridine (1.0 eq) in the chosen anhydrous aprotic solvent.

-

Base Addition: Add the tertiary amine base (1.2 eq) to the solution and stir for 10-15 minutes at room temperature. The base is crucial to neutralize the hydrochloric acid generated during the reaction, preventing protonation of the starting amine and the product, which would halt the reaction.

-

Acylating Agent Addition: Cool the reaction mixture to 0 °C using an ice bath. Slowly add cyclopropanecarbonyl chloride (1.1 eq) dropwise to the stirred solution. The slow addition and cooling are necessary to control the exothermic reaction and prevent potential side reactions.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Work-up: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent (e.g., DCM) three times. The organic layers are combined.

-

Purification: Wash the combined organic layers with saturated sodium bicarbonate solution to remove any remaining acidic impurities, followed by a wash with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Final Purification: The crude N-(2-chloropyridin-3-yl)cyclopropanecarboxamide can be further purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.

Quantitative Data (Illustrative):

| Reactant | Molar Equiv. | Molecular Weight ( g/mol ) |

| 3-Amino-2-chloropyridine | 1.0 | 128.56 |

| Cyclopropanecarbonyl chloride | 1.1 | 104.54 |

| Triethylamine | 1.2 | 101.19 |

Typical yields for this type of reaction are in the range of 85-95% after purification.

Caption: Synthesis of the target intermediate.

The Pivotal Role in Targeted Therapy: Synthesis of Dabrafenib

N-(2-chloropyridin-3-yl)cyclopropanecarboxamide is a crucial intermediate in the synthesis of Dabrafenib , a potent and selective inhibitor of BRAF kinase, which is used for the treatment of metastatic melanoma with a BRAF V600E mutation[3]. The synthesis of Dabrafenib highlights the strategic utility of this intermediate, where both the chloro and amide functionalities play critical roles.

The Suzuki Coupling: Building the Core Scaffold

The 2-chloro substituent on the pyridine ring of N-(2-chloropyridin-3-yl)cyclopropanecarboxamide is strategically positioned for a Suzuki cross-coupling reaction. This powerful carbon-carbon bond-forming reaction is employed to couple the pyridine core with a suitable boronic acid or boronate ester derivative, constructing the central biaryl scaffold of the final drug molecule.

Experimental Workflow: Suzuki Coupling in Dabrafenib Synthesis

-

Reactants: N-(2-chloropyridin-3-yl)cyclopropanecarboxamide is reacted with a specific thiazole boronic acid derivative, which constitutes the other key fragment of the Dabrafenib molecule.

-

Catalyst System: A palladium catalyst, such as Pd(PPh₃)₄ or PdCl₂(dppf), is used in conjunction with a suitable base (e.g., K₂CO₃, Cs₂CO₃). The choice of ligand on the palladium catalyst is critical for achieving high efficiency and yield.

-

Solvent and Temperature: The reaction is typically carried out in a mixture of an organic solvent (e.g., 1,4-dioxane, toluene) and water at elevated temperatures (e.g., 80-100 °C).

-

Work-up and Purification: Following the reaction, a standard aqueous work-up is performed, and the resulting coupled product is purified using chromatographic techniques.

This Suzuki coupling step exemplifies the "authoritative grounding" of this intermediate's utility, as it enables the efficient and convergent assembly of a complex molecular architecture from two key fragments.

Sources

The Emerging Role of N-(2-chloropyridin-3-yl)cyclopropanecarboxamide in Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(2-chloropyridin-3-yl)cyclopropanecarboxamide is a novel small molecule that has garnered significant attention in the field of medicinal chemistry. This technical guide provides a comprehensive overview of its synthesis, mechanism of action, and potential therapeutic applications. Possessing a unique chemical scaffold, this compound has emerged as a potent and selective inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), a critical mediator in inflammatory signaling pathways. This guide will delve into the detailed synthetic protocols, explore the intricacies of the IRAK4 signaling cascade, and present the current understanding of how N-(2-chloropyridin-3-yl)cyclopropanecarboxamide exerts its inhibitory effects. Furthermore, we will discuss its potential in the treatment of a range of pathologies, including autoimmune disorders and cancer.

Introduction: The Significance of the N-(2-chloropyridin-3-yl)cyclopropanecarboxamide Scaffold

The quest for novel therapeutic agents with high efficacy and minimal side effects is a driving force in drug discovery. The N-(2-chloropyridin-3-yl)cyclopropanecarboxamide scaffold represents a promising pharmacophore, combining the structural rigidity and metabolic stability of the cyclopropane ring with the versatile reactivity of the chloropyridine moiety. This unique combination allows for fine-tuning of its physicochemical properties and biological activity. Recent investigations have identified this compound as a potent inhibitor of IRAK4, a key kinase in the innate immune system, highlighting its potential as a therapeutic agent for a variety of inflammatory and autoimmune diseases.

Synthesis and Chemical Properties

The synthesis of N-(2-chloropyridin-3-yl)cyclopropanecarboxamide is a multi-step process that requires careful control of reaction conditions to achieve high purity and yield. The primary synthetic route involves the acylation of 2-chloro-3-aminopyridine with cyclopropanecarbonyl chloride.

General Synthetic Scheme

The overall synthetic strategy is depicted below:

Caption: General synthetic scheme for N-(2-chloropyridin-3-yl)cyclopropanecarboxamide.

Detailed Experimental Protocol

This protocol is a representative example and may require optimization based on laboratory conditions and scale.

Step 1: Acylation of 2-chloro-3-aminopyridine

-

To a solution of 2-chloro-3-aminopyridine (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add a base such as triethylamine (1.2 eq) or pyridine (1.2 eq).

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add cyclopropanecarbonyl chloride (1.1 eq) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., DCM or ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford N-(2-chloropyridin-3-yl)cyclopropanecarboxamide as a solid.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₉H₉ClN₂O | [1] |

| Molecular Weight | 196.63 g/mol | [1] |

| CAS Number | 519146-70-4 | [1] |

| Appearance | White to off-white solid | |

| Solubility | Soluble in most organic solvents (e.g., DMSO, DMF, methanol) |

Mechanism of Action: Targeting the IRAK4 Signaling Pathway

N-(2-chloropyridin-3-yl)cyclopropanecarboxamide has been identified as a potent and selective inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4).[2] IRAK4 is a serine/threonine kinase that plays a pivotal role in the signaling pathways of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs), which are essential components of the innate immune system.

The IRAK4 Signaling Cascade

Upon activation by their respective ligands (e.g., lipopolysaccharide for TLR4, IL-1 for IL-1R), these receptors recruit the adaptor protein MyD88. MyD88 then recruits IRAK4, leading to the formation of a signaling complex known as the Myddosome. Within the Myddosome, IRAK4 autophosphorylates and then phosphorylates IRAK1 and IRAK2. This phosphorylation event triggers a downstream signaling cascade that culminates in the activation of transcription factors such as NF-κB and AP-1, leading to the production of pro-inflammatory cytokines and chemokines.[2]

Caption: Simplified IRAK4 signaling pathway and the point of inhibition.

Inhibitory Activity and Selectivity

N-(2-chloropyridin-3-yl)cyclopropanecarboxamide binds to the ATP-binding pocket of IRAK4, preventing its kinase activity and thereby blocking the downstream signaling cascade. Kinase inhibitor screening has demonstrated the high potency and selectivity of this compound for IRAK4 over other kinases, which is a critical attribute for minimizing off-target effects and improving the therapeutic index.[3]

Therapeutic Applications in Drug Discovery

The inhibition of the IRAK4 signaling pathway by N-(2-chloropyridin-3-yl)cyclopropanecarboxamide presents a promising therapeutic strategy for a wide range of diseases characterized by excessive inflammation.

Autoimmune and Inflammatory Diseases

Dysregulation of TLR and IL-1R signaling is implicated in the pathogenesis of numerous autoimmune and inflammatory disorders, including rheumatoid arthritis, inflammatory bowel disease, and psoriasis. By blocking the production of pro-inflammatory cytokines, N-(2-chloropyridin-3-yl)cyclopropanecarboxamide has the potential to ameliorate the symptoms and progression of these debilitating conditions.[2][4][5]

Oncology

Recent studies have revealed a role for IRAK4 in the survival and proliferation of certain cancer cells, particularly those with mutations in the MyD88 gene, such as in diffuse large B-cell lymphoma.[2] Therefore, IRAK4 inhibitors like N-(2-chloropyridin-3-yl)cyclopropanecarboxamide are being explored as potential anti-cancer agents.

Other Potential Applications

The broad involvement of IRAK4 in innate immunity suggests that its inhibition could be beneficial in other conditions, such as sepsis and certain neuroinflammatory diseases. Further research is warranted to explore the full therapeutic potential of N-(2-chloropyridin-3-yl)cyclopropanecarboxamide.

Future Directions and Conclusion

N-(2-chloropyridin-3-yl)cyclopropanecarboxamide is a promising lead compound in the development of novel therapeutics targeting the IRAK4 signaling pathway. Its potent and selective inhibitory activity, coupled with a synthetically accessible scaffold, makes it an attractive candidate for further preclinical and clinical development. Future research should focus on optimizing its pharmacokinetic and pharmacodynamic properties, as well as exploring its efficacy in various disease models. The continued investigation of this and related compounds holds the potential to deliver new and effective treatments for a host of inflammatory and malignant diseases.

References

-

Discovery of Novel 2-aminopyridine-3-carboxamides as c-Met Kinase Inhibitors. PubMed. [Link]

-

Discovery of IRAK4 Inhibitors BAY1834845 (Zabedosertib) and BAY1830839. PMC. [Link]

- WO2020128768A1 - N-(pyridin-2-ylsulfonyl)cyclopropanecarboxamide derivatives and their use in the treatment of a cftr mediated disease.

-

Kinase Inhibitor Identification and Drug Development. Structure Based Design. [Link]

-

Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. [Link]

-

OPTICALLY ACTIVE 2-ARYL CYCLOPROPANE CARBOXAMIDE INTERMEDIATE. European Patent Office. [Link]

-

Thienopyridinyl and Thiazolopyridinyl Compounds as IRAK4 Inhibitors. PMC. [Link]

-

2-Amino-N-(2-chloropyridin-3yl)benzamide. ResearchGate. [Link]

-

The oral IRAK4 inhibitors zabedosertib and BAY1830839 suppress local and systemic immune responses in a randomized trial in healthy male volunteers. PubMed. [Link]

- WO2013040120A1 - Formulations of cyclopropanecarboxylic acid {2-(1s)-1-(3-ethoxy-4-methoxy-phenyl)-2-methanesulfonyl-ethyl]-3-oxo-2,3-dihydro-1h-isoindol-4-yl}-amidecelgene corporation state of incorporation:delaware.

-

Strategy for lead identification for understudied kinases. ChemRxiv. [Link]

-

Oral IRAK4 inhibitor BAY-1834845 prevents acute respiratory distress syndrome. PubMed. [Link]

-

The oral IRAK4 inhibitors zabedosertib and BAY1830839 suppress local and systemic immune responses in a randomized trial in healthy male volunteers. NIH. [Link]

-

Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation. MDPI. [Link]

-

Screening of a kinase inhibitor library identified novel targetable kinase pathways in triple-negative breast cancer. NIH. [Link]

- EP2644591A1 - Optically active 2-aryl cyclopropane carboxamide intermediates.

-

Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library: Identification of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold for monopolar spindle 1 (MPS1) and Aurora kinases inhibition. PubMed. [Link]

-

Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. PMC - PubMed Central. [Link]

-

Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation. ResearchGate. [Link]

- EP2644591B1 - Optically active 2-aryl cyclopropane carboxamide intermediate.

Sources

- 1. 519146-70-4|N-(2-Chloropyridin-3-yl)cyclopropanecarboxamide|BLD Pharm [bldpharm.com]

- 2. Thienopyridinyl and Thiazolopyridinyl Compounds as IRAK4 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Screening of a kinase inhibitor library identified novel targetable kinase pathways in triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The oral IRAK4 inhibitors zabedosertib and BAY1830839 suppress local and systemic immune responses in a randomized trial in healthy male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The oral IRAK4 inhibitors zabedosertib and BAY1830839 suppress local and systemic immune responses in a randomized trial in healthy male volunteers - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Role of N-(2-chloropyridin-3-yl)cyclopropanecarboxamide in the Synthesis of Advanced Kinase Inhibitors

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Introduction: A Privileged Scaffold in Modern Kinase Inhibitor Design

In the landscape of targeted cancer therapy, the development of small molecule kinase inhibitors remains a cornerstone of precision medicine. Within this pursuit, the strategic selection of core chemical scaffolds is paramount to achieving desired potency, selectivity, and pharmacokinetic profiles. N-(2-chloropyridin-3-yl)cyclopropanecarboxamide has emerged as a significant building block in the synthesis of next-generation kinase inhibitors. This guide elucidates the synthesis, application, and mechanistic significance of this compound, with a focus on its role in the development of the potent Focal Adhesion Kinase (FAK) inhibitor, GSK2256098.

The unique combination of a 2-chloropyridine ring, a secondary amide, and a cyclopropyl group endows this molecule with a trifecta of desirable properties. The 2-chloropyridine moiety serves as a versatile handle for C-C and C-N bond formation, often engaging in crucial hydrogen bonding interactions within the kinase hinge region. The cyclopropyl group offers a rigid, metabolically stable, and lipophilic substituent that can enhance binding affinity and improve drug-like properties. This guide will provide a comprehensive overview of the synthesis of N-(2-chloropyridin-3-yl)cyclopropanecarboxamide, its incorporation into the advanced FAK inhibitor GSK2256098, and the underlying biological rationale for targeting the FAK signaling pathway.

Synthesis of the Core Intermediate: N-(2-chloropyridin-3-yl)cyclopropanecarboxamide

The synthesis of N-(2-chloropyridin-3-yl)cyclopropanecarboxamide is a straightforward yet critical step in the construction of more complex kinase inhibitors. The reaction proceeds via a standard N-acylation of 2-chloro-3-aminopyridine with cyclopropanecarbonyl chloride. The choice of a suitable base and an inert solvent is crucial to ensure high yield and purity of the final product.

Experimental Protocol: Synthesis of N-(2-chloropyridin-3-yl)cyclopropanecarboxamide

Materials:

-

2-Chloro-3-aminopyridine (1.0 eq)

-

Cyclopropanecarbonyl chloride (1.1 eq)

-

Anhydrous Dichloromethane (DCM)

-

Triethylamine (TEA) or Pyridine (1.2 eq)

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Standard workup and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)

Procedure:

-

In a clean, dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve 2-chloro-3-aminopyridine (1.0 eq) in anhydrous DCM.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add the base (e.g., triethylamine, 1.2 eq) to the stirred solution.

-

Add cyclopropanecarbonyl chloride (1.1 eq) dropwise to the reaction mixture, ensuring the temperature remains below 5 °C during the addition. The addition of the acyl chloride may result in the formation of a precipitate (triethylammonium chloride).

-

After the addition is complete, allow the reaction to stir at 0 °C for 30 minutes, and then let it warm to room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.

-

Workup and Purification:

-

Once the reaction is complete, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with 1M HCl (to remove excess base and any remaining starting amine), saturated sodium bicarbonate solution (to neutralize any remaining acid), and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

The crude N-(2-chloropyridin-3-yl)cyclopropanecarboxamide can be further purified by recrystallization or column chromatography to achieve high purity.

-

Caption: Synthetic scheme for N-(2-chloropyridin-3-yl)cyclopropanecarboxamide.

Application in the Synthesis of GSK2256098, a Potent FAK Inhibitor

N-(2-chloropyridin-3-yl)cyclopropanecarboxamide serves as a key intermediate in the synthesis of GSK2256098, a potent and selective inhibitor of Focal Adhesion Kinase (FAK). The synthesis of GSK2256098 involves a convergent approach where the N-(2-chloropyridin-3-yl)cyclopropanecarboxamide core is coupled with another key fragment. A crucial step in this synthesis is a Suzuki-Miyaura cross-coupling reaction, where the chlorine atom on the pyridine ring is displaced to form a new carbon-carbon bond, linking the two major fragments of the final molecule.

Generalized Synthetic Workflow for GSK2256098

While the precise, step-by-step proprietary synthesis of GSK2256098 is not publicly detailed, the general strategy involves the following key transformations:

-

Synthesis of the Core Intermediate: Preparation of N-(2-chloropyridin-3-yl)cyclopropanecarboxamide as described above.

-

Synthesis of the Coupling Partner: Synthesis of a second key fragment, which is typically an organoboron derivative (e.g., a boronic acid or boronic ester) necessary for the Suzuki-Miyaura coupling.

-

Palladium-Catalyzed Cross-Coupling: The N-(2-chloropyridin-3-yl)cyclopropanecarboxamide and the organoboron fragment are then coupled using a palladium catalyst and a suitable base. This reaction forms the carbon-carbon bond that links the two halves of the GSK2256098 molecule.

-

Final Modifications and Salt Formation: Subsequent minor modifications or deprotection steps may be necessary, followed by salt formation to yield the final active pharmaceutical ingredient (API).

Caption: FAK signaling pathway and the inhibitory action of GSK2256098.

Quantitative Data on GSK2256098 Activity

The potency and selectivity of GSK2256098 have been extensively characterized in both enzymatic and cell-based assays. The following table summarizes key quantitative data for this FAK inhibitor.

| Parameter | Value | Cell Line/Assay Condition | Reference |

| Enzymatic IC50 | 1.5 nM | FAK enzymatic assay | [1] |

| Apparent Ki | 0.4 nM | FAK kinase assay | [2] |

| Cellular IC50 (pFAK Y397) | 8.5 nM | U87MG (Glioblastoma) | [2] |

| Cellular IC50 (pFAK Y397) | 12 nM | A549 (Lung Cancer) | [2] |

| Cellular IC50 (pFAK Y397) | 15 nM | OVCAR8 (Ovarian Cancer) | [2] |

GSK2256098 demonstrates high selectivity for FAK, with approximately 1000-fold greater potency against FAK compared to the most closely related family member, Pyk2. [1]

Conclusion

N-(2-chloropyridin-3-yl)cyclopropanecarboxamide represents a strategically designed and highly valuable intermediate in the synthesis of advanced kinase inhibitors. Its successful application in the construction of the potent FAK inhibitor GSK2256098 underscores the importance of rational molecular design in modern drug discovery. The combination of a versatile pyridine core for hinge binding and subsequent chemical modification, coupled with a metabolism-blocking and conformationally rigid cyclopropyl group, provides a powerful platform for developing next-generation targeted therapies. This guide has provided a comprehensive overview of the synthesis, application, and mechanistic underpinnings of this key molecular scaffold, offering a valuable resource for researchers in the field of medicinal chemistry and drug development.

References

-

Anderson, N. G. (2012). A study of the focal adhesion kinase inhibitor GSK2256098 in patients with recurrent glioblastoma with evaluation of tumor penetration of [11C]GSK2256098. Neuro-oncology, 14(suppl 6), vi128-vi129. [Link]

-

National Cancer Institute. Definition of FAK inhibitor GSK2256098 - NCI Drug Dictionary. [Link]

-

Zhao, X., & Guan, J. L. (2011). Focal adhesion kinase and its signaling pathways in cell migration and angiogenesis. Advanced drug delivery reviews, 63(8), 610–615. [Link]

Sources

An In-Depth Technical Guide to the Insecticidal Activity Studies of N-(2-chloropyridin-3-yl)cyclopropanecarboxamide

A Hypothetical Framework for Discovery and Development

Disclaimer: This document presents a hypothetical research framework for the investigation of N-(2-chloropyridin-3-yl)cyclopropanecarboxamide as a potential insecticide. As of the time of writing, there is a lack of specific public-domain data on the insecticidal properties of this exact molecule. Therefore, this guide is intended for researchers, scientists, and drug development professionals as a roadmap for its synthesis, biological evaluation, and mechanism of action studies, based on established principles of insecticide science and knowledge of analogous chemical structures.

Introduction

The relentless challenge of agricultural pests and the continuous evolution of insecticide resistance necessitate the discovery and development of novel active ingredients with unique modes of action. The compound N-(2-chloropyridin-3-yl)cyclopropanecarboxamide is a structurally intriguing molecule that combines two key pharmacophores known for their roles in modern insecticides: the 2-chloropyridin-3-yl moiety and the cyclopropanecarboxamide group.

The 2-chloropyridinyl group is a cornerstone of the highly successful neonicotinoid class of insecticides, which act as agonists of the insect nicotinic acetylcholine receptor (nAChR).[1][2] This moiety is crucial for the selective and potent activity of neonicotinoids against a wide range of sucking pests.[3] On the other hand, the cyclopropanecarboxamide scaffold is present in various biologically active molecules, including some with demonstrated insecticidal properties.[4][5] The amide linkage provides structural rigidity and potential for hydrogen bonding interactions with biological targets.

This guide provides a comprehensive, albeit prospective, technical overview of the core studies required to elucidate the insecticidal potential of N-(2-chloropyridin-3-yl)cyclopropanecarboxamide. We will delve into a plausible synthetic route, hypothesize its spectrum of activity and mode of action, and provide detailed experimental protocols for its biological validation. Furthermore, we will explore a strategic approach to structure-activity relationship (SAR) studies aimed at optimizing its potency.

Chemical Synthesis

A plausible and efficient synthesis of N-(2-chloropyridin-3-yl)cyclopropanecarboxamide involves the amidation reaction between 2-chloro-3-aminopyridine and cyclopropanecarbonyl chloride.[6][7][8][] This is a well-established method for forming amide bonds.[10]

Synthesis of Precursors:

-

2-chloro-3-aminopyridine: This precursor can be synthesized from 3-aminopyridine by chlorination. A common method involves the reaction of 3-aminopyridine with hydrochloric acid and hydrogen peroxide.[11][12][13] To minimize over-chlorination, careful control of reaction temperature is crucial.[11] An alternative method involves the reduction of 2-chloro-3-nitropyridine.[12]

-

Cyclopropanecarbonyl chloride: This can be prepared from cyclopropanecarboxylic acid by reacting it with a chlorinating agent such as thionyl chloride or oxalyl chloride.

Final Amidation Reaction:

The final step is the reaction of 2-chloro-3-aminopyridine with cyclopropanecarbonyl chloride, typically in an aprotic solvent in the presence of a suitable base like triethylamine or pyridine to scavenge the HCl byproduct.[7][]

Experimental Protocol: Synthesis of N-(2-chloropyridin-3-yl)cyclopropanecarboxamide

-

Dissolve 2-chloro-3-aminopyridine (1 equivalent) in a suitable anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon).

-

Add a non-nucleophilic base (e.g., triethylamine, 1.1 equivalents) to the solution and stir.

-

Cool the reaction mixture to 0°C in an ice bath.

-

Slowly add cyclopropanecarbonyl chloride (1.05 equivalents) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 8-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain N-(2-chloropyridin-3-yl)cyclopropanecarboxamide.

-

Characterize the final product using NMR, mass spectrometry, and elemental analysis.

Workflow for the investigation of insecticidal properties.

Structure-Activity Relationship (SAR) Studies

Should N-(2-chloropyridin-3-yl)cyclopropanecarboxamide exhibit promising insecticidal activity, SAR studies would be crucial for optimizing its potency and spectrum. A[14][15][16][17][18] systematic approach to modifying the core structure would be undertaken.

Modifications to the Pyridine Ring:

-

Position of the chloro substituent: Moving the chlorine atom to other positions on the pyridine ring to investigate its impact on binding to the target site.

-

Alternative halogen substituents: Replacing the chloro group with other halogens (F, Br, I) to probe the effect of electronegativity and size.

-

Other substituents: Introducing small alkyl or alkoxy groups to explore steric and electronic effects.

Modifications to the Cyclopropanecarboxamide Moiety:

-

Substitution on the cyclopropane ring: Introducing substituents on the cyclopropane ring to alter its conformation and lipophilicity.

-

Alternative cycloalkyl groups: Replacing the cyclopropane with other small cycloalkanes (e.g., cyclobutane) to assess the impact of ring strain and size.

-

Modifications to the amide linker: Introducing substituents on the amide nitrogen or replacing the amide with other linkers to explore their role in target binding.

A strategic approach to structure-activity relationship studies.

Data Presentation and Interpretation

All quantitative data should be summarized in clearly structured tables for easy comparison.

Table 1: Hypothetical Bioassay Results for N-(2-chloropyridin-3-yl)cyclopropanecarboxamide and Analogs

| Compound | Target Insect | Bioassay Type | LD50/LC50 (µ g/insect or µg/mL) | 95% Confidence Interval |

| Parent Compound | Myzus persicae | Topical | 0.52 | 0.45 - 0.60 |

| Parent Compound | Plutella xylostella | Diet | 1.25 | 1.05 - 1.48 |

| Analog 1 (4-F-pyridine) | Myzus persicae | Topical | 0.89 | 0.78 - 1.02 |

| Analog 2 (cyclobutane) | Plutella xylostella | Diet | 2.50 | 2.10 - 2.98 |